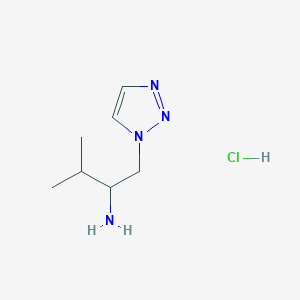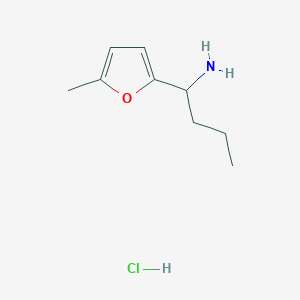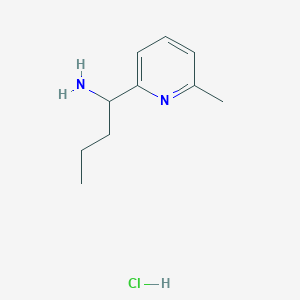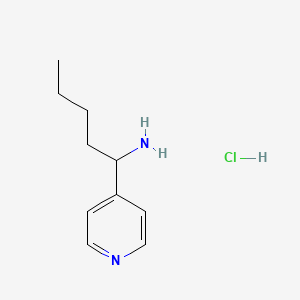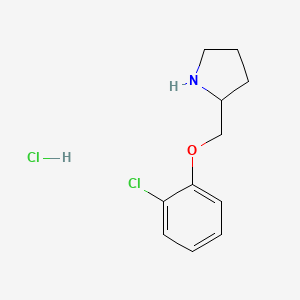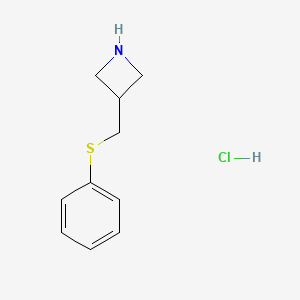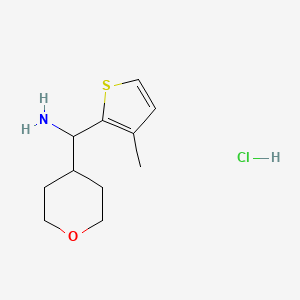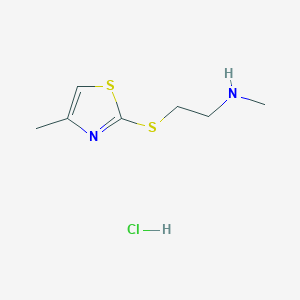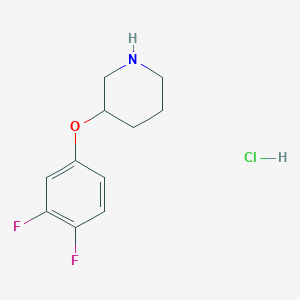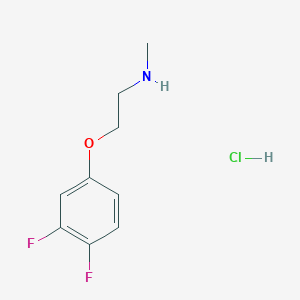
2-(环辛基甲基)哌啶盐酸盐
描述
2-(Cyclooctylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H28ClN . It has a molecular weight of 245.83 g/mol .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine derivatives involves hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
The molecular structure of 2-(Cyclooctylmethyl)piperidine hydrochloride consists of 14 carbon atoms, 28 hydrogen atoms, one nitrogen atom, and one chlorine atom .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
合成和抗菌活性
一项旨在合成和表征与哌啶盐酸盐相关的衍生物(例如 (2Z)-4,6-二苯基-N-((2-(哌啶-1-基)乙基]-2H-1,3-噻嗪-2-亚氨基盐酸盐的研究表明,对常见病原体(如大肠杆菌、枯草芽孢杆菌、对甲氧西林敏感的金黄色葡萄球菌、对甲氧西林耐药的金黄色葡萄球菌和白色念珠菌)具有中等抗菌活性 (Ovonramwen、Owolabi 和 Oviawe,2019)。这突出了哌啶衍生物在开发新的抗菌剂中的潜力。
光谱表征和晶体结构
对类似哌啶化合物(如 4-羧基哌啶盐酸盐)的晶体和分子结构的研究,可以深入了解它们的化学行为和在药物设计和分子工程中的潜在应用 (Szafran、Komasa 和 Bartoszak-Adamska,2007)。了解这些结构对于设计具有所需生物活性和理化性质的分子至关重要。
药物构件块多样化
电化学氨氧基介导的仲哌啶的 α-氰化,包括类似于 2-(环辛基甲基)哌啶盐酸盐的哌啶,突出了该化合物在药物研究中的重要性,特别是在合成用于药物开发的非天然氨基酸方面 (Lennox 等人,2018)。此类方法能够创造出具有潜在改善治疗效果的新型候选药物。
作为 DNA 特异性荧光探针的潜力
在另一项研究中,用哌啶取代的新型苯并咪唑[1,2-a]喹啉由于与 ct-DNA 结合后荧光发射强度增强,显示出作为 DNA 特异性荧光探针的巨大潜力 (Perin 等人,2011)。此应用在生化研究中特别相关,用于 DNA 的检测和分析,有助于从遗传研究到法医分析等各种研究。
作用机制
Target of Action
It’s worth noting that piperidine derivatives have been found to interact with various receptors and enzymes in the body . For instance, some piperidine derivatives have been found to inhibit cholinesterase receptors .
Mode of Action
For example, some piperidine derivatives act as competitive antagonists, binding to the active site of an enzyme or receptor and preventing its normal substrate or ligand from binding .
Biochemical Pathways
For instance, some piperidine derivatives have been found to affect the signaling pathways of neurotransmitters in the brain .
Pharmacokinetics
The compound’s molecular weight is reported to be 24583 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with various cellular effects, such as inhibition of cell migration and cell cycle arrest .
生化分析
Biochemical Properties
2-(Cyclooctylmethyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cholinesterase and cytochrome P450 enzymes. The interaction with cholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be crucial in studying the enzyme’s role in neurotransmission and its potential as a therapeutic target . Additionally, 2-(Cyclooctylmethyl)piperidine hydrochloride is involved in the metabolism mediated by cytochrome P450 enzymes, where it undergoes oxidative transformations .
Cellular Effects
2-(Cyclooctylmethyl)piperidine hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of cholinesterase, which in turn affects neurotransmitter levels and synaptic transmission. This compound also impacts gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular metabolism . Furthermore, 2-(Cyclooctylmethyl)piperidine hydrochloride affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-(Cyclooctylmethyl)piperidine hydrochloride involves its binding interactions with various biomolecules. This compound binds to the active site of cholinesterase, inhibiting its catalytic activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling . Additionally, 2-(Cyclooctylmethyl)piperidine hydrochloride interacts with cytochrome P450 enzymes, where it undergoes oxidative metabolism, leading to the formation of reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclooctylmethyl)piperidine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Cyclooctylmethyl)piperidine hydrochloride is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cholinesterase activity and persistent alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(Cyclooctylmethyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without inducing toxicity .
Metabolic Pathways
2-(Cyclooctylmethyl)piperidine hydrochloride is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways involve the activation of the compound through N-H bond activation and subsequent ring contraction, resulting in the formation of pyrrolidine derivatives . These metabolic transformations can affect the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of 2-(Cyclooctylmethyl)piperidine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cells, 2-(Cyclooctylmethyl)piperidine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(Cyclooctylmethyl)piperidine hydrochloride is determined by its interactions with targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
属性
IUPAC Name |
2-(cyclooctylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N.ClH/c1-2-4-8-13(9-5-3-1)12-14-10-6-7-11-15-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHWEGQEVHKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


